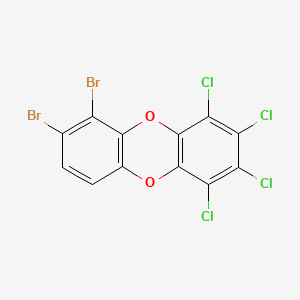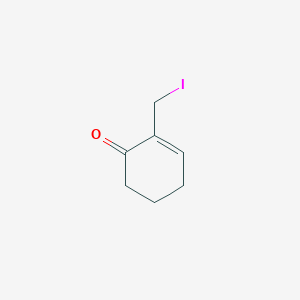
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes both nitro and amino groups attached to an anthracene backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a subject of study in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one typically involves multiple steps, starting from anthracene derivatives. The introduction of nitro groups can be achieved through nitration reactions using concentrated nitric acid and sulfuric acid. Subsequent steps involve the introduction of the diaminomethylidene group, which can be accomplished through reactions with appropriate amines under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding diamino derivative, while substitution reactions can introduce various functional groups into the anthracene ring.
Scientific Research Applications
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the amino groups can form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
10-(Diaminomethylidene)-2,7-dinitroanthracen-9(10H)-one: shares similarities with other nitroanthracene derivatives, such as 2,7-dinitroanthracene and 9,10-dinitroanthracene.
Diaminomethylidene derivatives: Compounds like diaminomethylidenethiourea exhibit similar functional group characteristics.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the anthracene backbone
Properties
CAS No. |
111827-41-9 |
|---|---|
Molecular Formula |
C15H10N4O5 |
Molecular Weight |
326.26 g/mol |
IUPAC Name |
10-hydroxy-3,6-dinitroanthracene-9-carboximidamide |
InChI |
InChI=1S/C15H10N4O5/c16-15(17)13-9-3-1-7(18(21)22)5-11(9)14(20)12-6-8(19(23)24)2-4-10(12)13/h1-6,20H,(H3,16,17) |
InChI Key |
VDRVQQODDGZNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C3C=C(C=CC3=C2C(=N)N)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)


![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)

![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)

![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)

